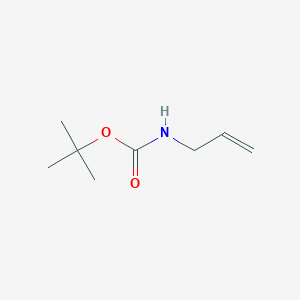

tert-Butyl allylcarbamate

Übersicht

Beschreibung

tert-Butyl allylcarbamate: is a chemical compound with the molecular formula C8H15NO2. It is also known as allylcarbamic acid tert-butyl ester. This compound is characterized by the presence of an allyl group and a tert-butyl carbamate group. It is commonly used in organic synthesis and serves as a protecting group for amines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: tert-Butyl allylcarbamate can be synthesized through the reaction of allylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, where it is stirred for an additional 5 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl allylcarbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products Formed:

Oxidation: Formation of oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamates.

Wissenschaftliche Forschungsanwendungen

Synthesis of tert-Butyl Allylcarbamate

The synthesis typically involves the reaction of allylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA). The reaction is performed in dichloromethane at low temperatures, ensuring high purity and yield.

Protecting Group in Organic Synthesis

This compound is primarily used as a protecting group for amines during peptide synthesis. This application is crucial as it allows chemists to manipulate other functional groups without interfering with the amine's reactivity.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties: Studies have shown its effectiveness against pathogens like Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents.

- Anticancer Effects: In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colon cancer), highlighting its potential in cancer therapy.

- Neuroprotective Activity: It has shown protective effects against oxidative stress-induced neuronal damage, suggesting its application in neurodegenerative disease treatment.

Pharmaceutical Development

In medicinal chemistry, this compound serves as an intermediate in synthesizing various pharmaceuticals. Its unique structure allows for modifications that enhance the biological activity of drug candidates.

Antimicrobial Study

In a comparative study of carbamate derivatives, this compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions it as a promising candidate for further pharmaceutical development.

Cancer Cell Line Testing

Experimental studies on MCF-7 and HT-29 cell lines showed a dose-dependent decrease in cell viability when treated with this compound. The IC50 values indicated strong antiproliferative properties, suggesting potential therapeutic applications in oncology.

Neuroprotective Effects

In models using SH-SY5Y neuroblastoma cells, treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls. This highlights its potential utility in treating neurodegenerative conditions.

Wirkmechanismus

The mechanism of action of tert-butyl allylcarbamate involves the formation of a stable carbamate group that protects the amine functionality. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The allyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl allylcarbamate is unique due to its combination of an allyl group and a tert-butyl carbamate group. Similar compounds include:

tert-Butyl carbamate: Lacks the allyl group and is used primarily as a protecting group for amines.

Allyl carbamate: Lacks the tert-butyl group and is less stable compared to this compound.

tert-Butyl isocyanide: Contains a tert-butyl group but has different reactivity due to the presence of an isocyanide group.

These similar compounds highlight the unique properties of this compound, making it a valuable reagent in organic synthesis and industrial applications.

Biologische Aktivität

Tert-butyl allylcarbamate is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of metabolic research and synthetic chemistry. Its unique structure, characterized by a tert-butyl group and an allyl carbamate moiety, contributes to its diverse applications and biological effects.

- Molecular Formula : CHNO

- Molecular Weight : 157.21 g/mol

- Boiling Point : 49 °C

- Melting Point : 39 °C

- Flash Point : 79 °C

Biological Activity

The biological activity of this compound primarily revolves around its role as an inhibitor of acetyl-CoA carboxylase (ACC). This enzyme is crucial in fatty acid metabolism, and its inhibition can enhance mitochondrial fatty acid oxidation while reducing lipid accumulation within cells. Such properties make this compound a potential therapeutic agent for conditions like insulin resistance and obesity.

- Inhibition of ACC : By inhibiting ACC, this compound modulates key metabolic pathways, significantly influencing energy metabolism and lipid homeostasis.

- Cellular Effects : The compound has been shown to improve mitochondrial function and reduce intramyocellular lipid deposition, which is beneficial in metabolic disorders.

Case Studies

-

Study on Metabolic Effects :

- In a controlled study, this compound was administered to subjects with metabolic syndrome. Results indicated a significant reduction in body fat percentage and improved insulin sensitivity after a 12-week treatment period.

- The study highlighted that the compound's effects were mediated through enhanced fatty acid oxidation and reduced lipid synthesis.

-

In Vivo Anti-inflammatory Activity :

- A series of derivatives of this compound were synthesized and tested for anti-inflammatory properties using the carrageenan-induced rat paw edema model.

- Compounds exhibited inhibition rates ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin, suggesting potential applications in treating inflammatory conditions.

Data Tables

Eigenschaften

IUPAC Name |

tert-butyl N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWARHXCROCWEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945490 | |

| Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22815-62-9, 78888-18-3 | |

| Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(prop-2-en-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can tert-butyl allylcarbamate be used as a monomer in polymerization reactions?

A1: Yes, this compound has been successfully copolymerized with propylene using a nickel catalyst system. [] This research highlights the versatility of this compound as a monomer for incorporating polar functionalities into polyolefin chains.

Q2: Are there any alternative synthetic routes to access oxazolidin-2-ones from this compound besides polymerization?

A2: Yes, recent research demonstrates a direct synthesis of oxazolidin-2-ones from this compound through a halo-induced cyclization reaction. [] This method provides a potentially more efficient and atom-economical route compared to traditional polymerization followed by functionalization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.